molecular formula C16H19F3N2O2 B592119 tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate CAS No. 1132910-79-2

tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate

Cat. No.: B592119
CAS No.: 1132910-79-2
M. Wt: 328.335
InChI Key: LIDUAVFHEXFKOH-UHFFFAOYSA-N
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Description

tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate is a compound that features a tert-butyl carbamate protecting group attached to an indole ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, including Fischer indole synthesis or Bartoli indole synthesis.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.

    Attachment of the tert-Butyl Carbamate Group: This step involves the reaction of the indole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amino indole derivatives.

    Substitution: Halogenated or sulfonylated indole derivatives.

Scientific Research Applications

tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly for its trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The carbamate group can act as a prodrug moiety, releasing the active compound upon enzymatic cleavage.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-(5-(trifluoromethyl)phenyl)ethyl)carbamate: Similar structure but with a phenyl ring instead of an indole ring.

    tert-Butyl (2-(5-(trifluoromethyl)-1H-pyrrolyl)ethyl)carbamate: Similar structure but with a pyrrole ring instead of an indole ring.

Uniqueness

tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate is unique due to the presence of both the indole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The indole ring is known for its bioactivity, while the trifluoromethyl group enhances metabolic stability and lipophilicity.

Biological Activity

tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate, with the IUPAC name tert-butyl N-{2-[5-(trifluoromethyl)-1H-indol-3-yl]}ethylcarbamate , is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₆H₁₉F₃N₂O₂
  • Molecular Weight : 328.34 g/mol
  • CAS Number : 1132910-79-2
  • Purity : ≥ 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structural features, particularly the indole moiety and trifluoromethyl group, contribute to its pharmacological properties.

1. Inhibition of GSK-3β

Research indicates that compounds similar to this compound effectively inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various neurodegenerative diseases. In vitro studies have shown that these compounds can modulate GSK-3β activity, leading to neuroprotective effects in neuronal cell lines such as SH-SY5Y .

2. Neuroprotective Effects

The compound has demonstrated potential neuroprotective properties by reducing neurotoxicity induced by oxidative stressors like hydrogen peroxide. This effect was assessed through cell viability assays, where treated cells showed significantly improved survival rates compared to untreated controls .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the compound's biological efficacy:

StudyCell LineConcentration TestedIC50 ValueObservations
Study 1SH-SY5Y (neuroblastoma)1 µMNot specifiedReduced neurotoxicity; increased phospho-GSK3α/β levels
Study 2HepG2 (hepatocellular carcinoma)10 µMNot specifiedMinimal cytotoxicity observed
Study 3MCF-7 (breast adenocarcinoma)Various concentrationsNot specifiedFavorable cytotoxicity profile

These findings suggest that this compound has a favorable safety profile while exhibiting significant biological activity against targeted pathways involved in neurodegeneration and cancer.

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, which may facilitate better interaction with biological targets. Variations in substituents on the indole ring have been shown to affect potency and selectivity towards GSK-3β inhibition .

Properties

IUPAC Name

tert-butyl N-[2-[5-(trifluoromethyl)-1H-indol-3-yl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O2/c1-15(2,3)23-14(22)20-7-6-10-9-21-13-5-4-11(8-12(10)13)16(17,18)19/h4-5,8-9,21H,6-7H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDUAVFHEXFKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856672
Record name tert-Butyl {2-[5-(trifluoromethyl)-1H-indol-3-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132910-79-2
Record name tert-Butyl {2-[5-(trifluoromethyl)-1H-indol-3-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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